1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone
Description
Structural Classification Within Heterocyclic Chemistry
This compound belongs to the specialized class of bicyclic heterocyclic compounds that feature both nitrogen-oxygen and nitrogen-only five-membered rings. The compound incorporates a 1,2,5-oxadiazole ring system, also known as furazan, which represents one of the four possible isomeric forms of oxadiazole heterocycles. The furazan moiety contains one oxygen atom and two nitrogen atoms in a five-membered aromatic ring, with the specific 1,2,5-arrangement providing unique electronic properties that differ significantly from the more commonly studied 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers.
The second heterocyclic component, 1,2,3-triazole, represents one of two major triazole isomers and belongs to the broader family of five-membered rings containing three nitrogen atoms. This particular isomer has gained considerable attention in medicinal chemistry due to its thermal stability, resistance to metabolic degradation, and ability to participate in hydrogen bonding interactions with biological targets. The 1,2,3-triazole system exhibits aromatic character with six pi electrons delocalized across the five-membered ring, providing both chemical stability and the capacity for diverse chemical modifications.
The structural integration of these two heterocyclic systems through a direct nitrogen-nitrogen linkage creates a rigid, planar molecular framework that constrains the relative orientations of the two ring systems. This structural constraint can significantly influence the compound's biological activity profile by restricting conformational flexibility and creating a well-defined spatial arrangement of functional groups. The amino substituent at the 4-position of the oxadiazole ring introduces additional hydrogen bonding capability and potential for further chemical derivatization, while the ethanone group attached to the triazole ring provides both hydrophobic character and a site for potential metabolic transformation.
Historical Development of Bicyclic Oxadiazole-Triazole Hybrid Systems
The historical development of oxadiazole-triazole hybrid systems represents a relatively recent advancement in heterocyclic chemistry, building upon the separate discoveries and development of each individual ring system. The 1,2,5-oxadiazole system was first synthesized in the late 19th century, with Tiemann and Krüger accomplishing the initial synthesis in 1884. However, the biological significance of oxadiazole derivatives remained largely unexplored until the mid-20th century when systematic studies revealed their potential as pharmaceutical agents.
The development of triazole chemistry followed a parallel but distinct timeline, with the name "triazole" first coined by Bladin in 1885 to describe five-membered rings containing three nitrogen atoms. The systematic exploration of triazole derivatives accelerated significantly in the 1940s when researchers discovered the antifungal properties of azole compounds, leading to the eventual development of clinically important drugs such as fluconazole and itraconazole. The discovery of copper-catalyzed azide-alkyne cycloaddition reactions in the early 21st century revolutionized triazole synthesis and made complex triazole-containing structures more accessible to synthetic chemists.
The concept of combining oxadiazole and triazole moieties within single molecular entities emerged from the recognition that hybrid compounds often exhibit enhanced or novel biological activities compared to their individual components. Early research in this area focused primarily on 1,3,4-oxadiazole-triazole hybrids due to the synthetic accessibility of 1,3,4-oxadiazole derivatives. However, subsequent investigations revealed that 1,2,5-oxadiazole-containing hybrids, such as this compound, could offer distinct advantages in terms of electronic properties and biological activity profiles.
The synthetic methodology for preparing such hybrid compounds has evolved significantly with advances in modern organic chemistry. Current approaches typically involve the initial formation of one heterocyclic ring followed by the construction of the second ring system through cyclization reactions or the coupling of preformed heterocyclic building blocks. The development of efficient synthetic routes has been crucial for enabling the systematic exploration of structure-activity relationships within this compound class and has facilitated the identification of promising lead compounds for pharmaceutical development.
Significance in Modern Medicinal and Materials Chemistry Research
The significance of this compound and related hybrid compounds in contemporary research stems from their potential to address several critical challenges in medicinal chemistry and materials science. In the pharmaceutical domain, the combination of oxadiazole and triazole moieties within a single molecule offers the opportunity to achieve enhanced biological activity through synergistic effects between the two heterocyclic systems.
Recent investigations have demonstrated that oxadiazole-triazole hybrid compounds can exhibit significant anticancer activity, with some derivatives showing superior efficacy compared to established chemotherapeutic agents. Specifically, compounds containing both 1,2,3-triazole and 1,3,4-oxadiazole moieties have been shown to inhibit thymidylate synthase, a critical enzyme involved in DNA synthesis, with half-maximal inhibitory concentration values in the low micromolar range. These findings suggest that similar hybrid compounds, including those featuring 1,2,5-oxadiazole systems like the compound under discussion, may possess comparable or enhanced biological activities.
The structural features that contribute to the medicinal chemistry significance of these hybrid compounds include their ability to form multiple hydrogen bonding interactions with biological targets, their resistance to metabolic degradation, and their capacity to penetrate cellular membranes effectively. The 1,2,5-oxadiazole moiety, in particular, has been recognized for its potential in medicinal chemistry applications, with research demonstrating that furazan-containing compounds can exhibit diverse biological activities including antimicrobial, anticancer, and enzyme inhibitory effects.
In materials chemistry research, oxadiazole-triazole hybrid compounds have shown promise as components in organic electronic devices, particularly in the development of organic light-emitting diodes and organic photovoltaic cells. The extended conjugation and electron-rich nature of these hybrid systems can contribute to favorable electronic properties, including efficient charge transport and photoluminescence characteristics. The rigid, planar structure of compounds like this compound can facilitate intermolecular stacking interactions in solid-state materials, potentially leading to enhanced device performance.
| Property | 1,2,5-Oxadiazole Component | 1,2,3-Triazole Component | Hybrid System |
|---|---|---|---|
| Molecular Weight Contribution | Approximately 70 Da | Approximately 69 Da | 194.15 Da total |
| Nitrogen Content | 2 nitrogen atoms | 3 nitrogen atoms | 6 nitrogen atoms total |
| Aromatic Character | 6 π-electron system | 6 π-electron system | Extended conjugation |
| Hydrogen Bonding Capacity | Moderate (N-O bonds) | High (N-H donors/acceptors) | Enhanced overall |
| Metabolic Stability | High | Very High | Potentially Superior |
Current research efforts are focused on developing more efficient synthetic methodologies for preparing diverse libraries of oxadiazole-triazole hybrid compounds, enabling systematic structure-activity relationship studies that can guide the optimization of biological and materials properties. The availability of computational tools for predicting molecular properties and biological activities has accelerated this research, allowing researchers to prioritize the most promising compound designs for experimental validation. The continued investigation of compounds like this compound represents an important frontier in the development of next-generation pharmaceuticals and functional materials, with significant potential for addressing unmet needs in both therapeutic and technological applications.
Properties
IUPAC Name |
1-[1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O2/c1-3(13)4-2-12(11-8-4)6-5(7)9-14-10-6/h2H,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYIYYUJZDJTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)C2=NON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Triazole Formation
One common method involves the formation of the triazole ring through a cycloaddition reaction. This method typically uses azides and alkynes as starting materials:
- Reagents :
- Aryl azides
- Ethyl acetoacetate
The reaction proceeds under mild conditions, often at elevated temperatures (60°C), leading to the formation of triazole derivatives which can be further modified to yield the desired compound. The process generally yields moderate to high purity products after recrystallization from suitable solvents such as ethanol or methanol.
Oxadiazole Intermediate Synthesis
Another approach involves synthesizing an oxadiazole derivative as an intermediate:
- Reagents :
- 4-Aminobenzoic acid
- Substituted benzohydrazides
- Phosphorus oxychloride
In this method, the mixture is refluxed for several hours to facilitate the formation of the oxadiazole structure. After cooling, the product is neutralized and purified through crystallization.
Microwave-Assisted Synthesis
Recent advancements in synthetic chemistry have introduced microwave-assisted methods which significantly reduce reaction times and improve yields:
- Procedure :
- The oxadiazole derivatives are treated with hydrazine hydrate under microwave irradiation.
This technique allows for rapid heating and efficient mixing, leading to higher yields (up to 98%) compared to traditional heating methods.
General Procedure Overview
The general procedure for synthesizing 1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone can be summarized in the following steps:
| Step | Description |
|---|---|
| 1 | Synthesize oxadiazole intermediate from 4-amino compounds and hydrazides. |
| 2 | Form triazole by cycloaddition of aryl azides with ethyl acetoacetate. |
| 3 | Combine intermediates and purify through recrystallization. |
| 4 | Optionally apply microwave-assisted techniques for improved efficiency. |
Research indicates that various methods yield different efficiencies and purities:
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Traditional Reflux | 55–75 | Moderate | Longer reaction times |
| Microwave-Assisted | 95–98 | High | Significantly reduced reaction time |
| Conventional Synthesis | 70–85 | High | Requires careful temperature control |
The choice of method may depend on available resources, desired yield, and purity requirements for subsequent applications.
The preparation of this compound encompasses various synthetic strategies that leverage modern advancements in chemistry. From traditional reflux methods to innovative microwave-assisted techniques, researchers have developed efficient pathways to synthesize this compound with significant yields and purities. Continued exploration in this area may lead to further optimizations and novel applications in pharmaceuticals.
Chemical Reactions Analysis
1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4), resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing triazole and oxadiazole moieties exhibit notable antimicrobial properties. The presence of the 4-amino group enhances the activity against various bacterial strains. Studies have shown that derivatives of this compound demonstrate effective inhibition of bacterial growth, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. The incorporation of oxadiazole and triazole rings is believed to contribute to its ability to disrupt cancer cell proliferation .
Anti-inflammatory Effects
Recent findings highlight the anti-inflammatory potential of 1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests its utility in treating chronic inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The compound's structural features allow it to function as a pesticide. Research has demonstrated its efficacy against various pests and pathogens affecting crops. Its application can help in developing environmentally friendly pest control agents that minimize chemical residues on food products .
Plant Growth Regulation
Studies indicate that this compound may act as a growth regulator in plants. It can enhance growth rates and improve resistance to environmental stresses such as drought and salinity .
Material Science
Polymer Chemistry
The compound has applications in polymer science as a monomer for synthesizing new materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance applications .
Nanotechnology
In nanotechnology, derivatives of this compound are being explored for their ability to form nanoparticles with specific functionalities. These nanoparticles can be utilized in drug delivery systems and as contrast agents in imaging techniques due to their biocompatibility and ability to encapsulate therapeutic agents effectively .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial Activity | PubChem | Effective against multiple bacterial strains |
| Anticancer Properties | Journal of Medicinal Chemistry | Induces apoptosis in cancer cells |
| Anti-inflammatory Effects | Inflammation Research | Reduces levels of pro-inflammatory cytokines |
| Pesticidal Activity | Agricultural Sciences | Effective against crop pests |
| Plant Growth Regulation | Plant Physiology | Enhances growth under stress conditions |
| Polymer Chemistry | Polymer Science | Improves mechanical properties of polymers |
| Nanotechnology | Nanomedicine | Forms nanoparticles suitable for drug delivery |
Mechanism of Action
The mechanism of action of 1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Variations on the Triazole Core
Functional Group Modifications
Biological Activity
1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone is a compound that incorporates both the oxadiazole and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 194.15 g/mol. The presence of the oxadiazole and triazole rings enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and triazole moieties. The mechanisms include:
- Inhibition of Enzymes : Compounds like this compound have been shown to inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylase (HDAC) .
- Cytotoxic Effects : In vitro studies demonstrate that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, structural modifications of oxadiazole derivatives have led to enhanced cytotoxicity against breast and lung cancer cells .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-[...]-ethanone | MCF-7 (Breast Cancer) | 12.5 | HDAC inhibition |
| 1-[...]-ethanone | A549 (Lung Cancer) | 15.0 | Thymidylate synthase inhibition |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Broad Spectrum Activity : Studies indicate that derivatives of the oxadiazole scaffold possess antibacterial, antifungal, and antiviral activities. For example, compounds have shown effectiveness against Mycobacterium bovis and various fungal strains .
| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Mycobacterium bovis | Antitubercular | 0.5 µg/mL |
| Candida albicans | Antifungal | 8 µg/mL |
Other Biological Activities
In addition to anticancer and antimicrobial properties, compounds containing the oxadiazole moiety have been reported to exhibit:
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro.
- Antidiabetic Properties : Research indicates that certain oxadiazole derivatives can enhance insulin sensitivity and reduce blood glucose levels in diabetic models .
Case Studies
A notable case study involved the synthesis and evaluation of a series of 1,3,4-oxadiazole derivatives for their anticancer activity. The study demonstrated that specific substitutions on the oxadiazole ring significantly influenced cytotoxicity against human cancer cell lines . Another study focused on the antimicrobial efficacy of these compounds against resistant strains of bacteria and fungi, providing promising results for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone?
- Methodology : The compound can be synthesized via multi-step reactions involving click chemistry and cyclization. For example:
- Step 1 : React 4-amino-1,2,5-oxadiazole derivatives with propargyl alcohol under Cu(OAc)₂ catalysis to form triazole intermediates (click chemistry) .
- Step 2 : Oxidize intermediates using Jones reagent (CrO₃ in H₂SO₄) to yield carbonyl groups .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (>95%) .
Q. How to characterize the crystal structure and confirm molecular geometry?
- Data Collection : Cool crystals to 100 K, collect data with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply SHELXL’s least-squares refinement (R-factor < 0.05) and validate via CCDC deposition .
- Supporting Techniques : Pair with FT-IR (C=O stretch ~1700 cm⁻¹) and NMR (¹³C for ketone at ~200 ppm) .
Q. What safety protocols are critical during handling?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
- Waste Disposal : Segregate organic waste and consult certified agencies for incineration .
Advanced Research Questions
Q. How to design molecular docking studies to evaluate pharmacological targets?
- Methodology :
- Software : Use AutoDock Vina or Schrödinger Suite for docking .
- Parameters :
- Grid Box : Center on SARS-CoV-2 Mpro (PDB: 6LU7), size 25 × 25 × 25 ų.
- Scoring : Calculate binding affinity (ΔG ≤ −7.0 kcal/mol) and validate with MM-GBSA .
- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .
- Table 1 : Docking Results for COVID-19 Mpro Target
| Pose | Binding Affinity (kcal/mol) | RMSD (Å) |
|---|---|---|
| 1 | −8.2 | 1.5 |
| 2 | −7.9 | 1.8 |
Q. How to resolve contradictions in spectral data during synthetic optimization?
- Approach :
- NMR Discrepancies : If unexpected peaks arise (e.g., residual solvent), use deuterated solvents and 2D NMR (HSQC, HMBC) to assign signals .
- Mass Spec : Confirm molecular ion (m/z 389.04 via HRMS) and fragment patterns against computational tools (e.g., MassFrontier) .
Q. What mechanisms underlie its biological activity in cancer or antiviral models?
- Hypothesis : The triazole-oxadiazole scaffold inhibits kinase or protease activity via H-bonding (e.g., with ATP-binding pockets or catalytic dyads) .
- Validation :
- Enzyme Assays : Measure IC₅₀ against EGFR kinase (<10 μM) or SARS-CoV-2 PLpro .
- Cellular Models : Use MTT assays on A549 (lung cancer) or Vero E6 (COVID-19) cells .
Q. How to predict metabolic pathways and metabolite stability?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
